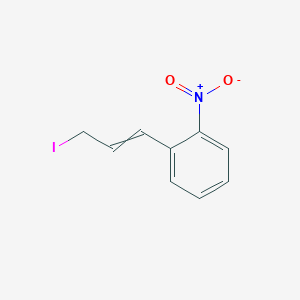![molecular formula C19H25N5 B14203808 2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine CAS No. 849700-66-9](/img/structure/B14203808.png)
2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine is a compound known for its versatile applications in various fields of chemistry and biology. This compound features a pyridine core substituted with two pyrazole groups, which are further modified with trimethyl groups. The unique structure of this compound makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine typically involves the reaction of 2,6-dibromomethylpyridine with 3,4,5-trimethyl-1H-pyrazole in the presence of a base. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole rings can participate in electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while reduction may lead to the formation of partially or fully reduced pyrazole rings.
Scientific Research Applications
2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine involves its interaction with specific molecular targets. For instance, in its role as an antileishmanial agent, the compound binds to the active site of the enzyme Leishmania major pteridine reductase 1 (Lm-PTR1), inhibiting its activity and thereby disrupting the parasite’s metabolic processes . The compound’s trimethylpyrazole groups enhance its binding affinity and specificity for the target enzyme.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Another versatile ligand used in coordination chemistry.
3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine: Known for its applications in materials science.
Tris(3,5-dimethyl-1-pyrazolyl)methane: Used in the synthesis of boron-containing compounds.
Uniqueness
2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine stands out due to its unique combination of a pyridine core with trimethyl-substituted pyrazole groups. This structure imparts distinct chemical properties, such as enhanced stability and specific binding interactions, making it valuable for various applications in research and industry.
Properties
CAS No. |
849700-66-9 |
|---|---|
Molecular Formula |
C19H25N5 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2,6-bis[(3,4,5-trimethylpyrazol-1-yl)methyl]pyridine |
InChI |
InChI=1S/C19H25N5/c1-12-14(3)21-23(16(12)5)10-18-8-7-9-19(20-18)11-24-17(6)13(2)15(4)22-24/h7-9H,10-11H2,1-6H3 |
InChI Key |
WHTPDNOIVPSQOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C)CC2=NC(=CC=C2)CN3C(=C(C(=N3)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(7-{4-[(4-Butylphenyl)ethynyl]phenyl}-7-oxoheptyl)amino]-2-fluorobenzoic acid](/img/structure/B14203729.png)
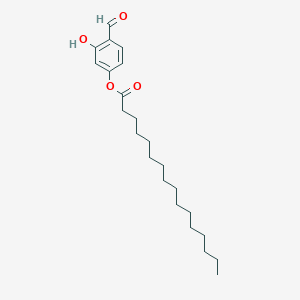

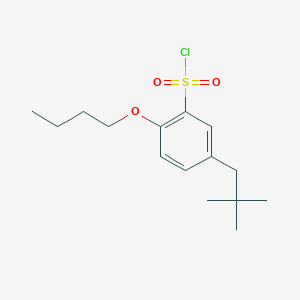
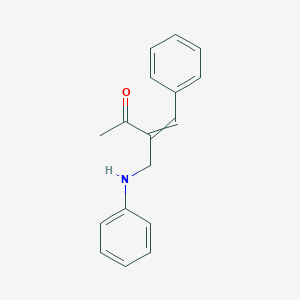
![N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide](/img/structure/B14203768.png)
![3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide](/img/structure/B14203775.png)
![2,4-Di-tert-butyl-6-{[(2-methylcyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14203783.png)
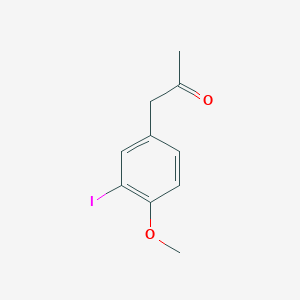
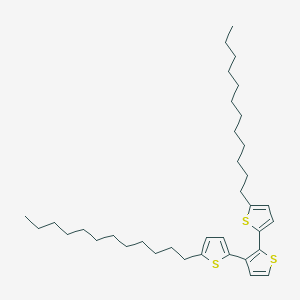
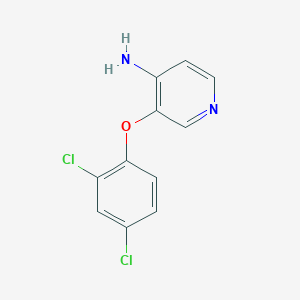
![[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14203802.png)

